molecular formula C32H49NO2 B12582224 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 643755-31-1

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12582224
CAS No.: 643755-31-1
M. Wt: 479.7 g/mol
InChI Key: FPWBOCYXSJYZQY-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure It features a cyclohexa-2,4-dien-1-one core substituted with a dodecyloxy group and a heptylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common route starts with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the dodecyloxy and heptylanilino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its functional groups.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecyloxy)propanoic acid
  • 4-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one
  • 2,5-dimethyl-3,4-diphenylcyclopent-2-enone

Uniqueness

3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

CAS No.

643755-31-1

Molecular Formula

C32H49NO2

Molecular Weight

479.7 g/mol

IUPAC Name

5-dodecoxy-2-[(4-heptylphenyl)iminomethyl]phenol

InChI

InChI=1S/C32H49NO2/c1-3-5-7-9-10-11-12-13-15-17-25-35-31-24-21-29(32(34)26-31)27-33-30-22-19-28(20-23-30)18-16-14-8-6-4-2/h19-24,26-27,34H,3-18,25H2,1-2H3

InChI Key

FPWBOCYXSJYZQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCCCCC)O

Origin of Product

United States

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